molecular formula C24H37N3O4 B10994464 N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea

N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea

Cat. No.: B10994464
M. Wt: 431.6 g/mol
InChI Key: INGBYHQSFZVWTD-SIGULFFNSA-N
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Description

N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a methoxypropyl group, and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea involves multiple steps, starting with the preparation of the key intermediates. The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The quinolizidine moiety is typically prepared via the hydrogenation of quinoline derivatives . The final coupling reaction involves the use of urea derivatives to link the benzodioxin and quinolizidine intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its commercial viability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The quinolizidine moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium or platinum catalysts is effective for reducing the quinolizidine moiety.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.

    Medicine: Potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic amino acids in proteins, while the quinolizidine moiety can bind to hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar aromatic properties.

    Quinolizidine: A core structure found in many alkaloids with biological activity.

    Methoxypropylurea: A related compound with different substituents on the urea moiety.

Uniqueness

N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both benzodioxin and quinolizidine moieties in a single molecule is particularly noteworthy, as it allows for interactions with a wide range of biological targets.

Properties

Molecular Formula

C24H37N3O4

Molecular Weight

431.6 g/mol

IUPAC Name

1-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(3-methoxypropyl)urea

InChI

InChI=1S/C24H37N3O4/c1-29-15-7-14-27(17-19-8-6-13-26-12-5-4-9-21(19)26)24(28)25-16-20-18-30-22-10-2-3-11-23(22)31-20/h2-3,10-11,19-21H,4-9,12-18H2,1H3,(H,25,28)/t19-,20?,21+/m0/s1

InChI Key

INGBYHQSFZVWTD-SIGULFFNSA-N

Isomeric SMILES

COCCCN(C[C@@H]1CCCN2[C@@H]1CCCC2)C(=O)NCC3COC4=CC=CC=C4O3

Canonical SMILES

COCCCN(CC1CCCN2C1CCCC2)C(=O)NCC3COC4=CC=CC=C4O3

Origin of Product

United States

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